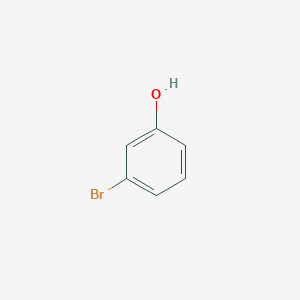

3-Bromophenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO/c7-5-2-1-3-6(8)4-5/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOJRWOWILAHAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060449 | |

| Record name | Phenol, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

236.5 °C, MP also reported as 31 °C. BP: 88-89 °C at 3 mm Hg | |

| Record name | 3-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

110.00 °C (230.00deg F) - closed cup | |

| Record name | 3-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in carbon tetrachloride; soluble in chloroform, alkali; very soluble in ethanol, ether, In water, 2.30X10+4 mg/L at 25 °C | |

| Record name | 3-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

591-20-8 | |

| Record name | 3-Bromophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Bromophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-BROMOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMU0X6956Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

33 °C | |

| Record name | 3-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Characterization of 3-Bromophenol (CAS Number: 591-20-8): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of 3-Bromophenol (CAS No. 591-20-8), a versatile intermediate in organic synthesis with significant applications in the pharmaceutical and agrochemical industries. This document outlines its physicochemical properties, detailed analytical methodologies for its characterization, and established synthesis protocols. Furthermore, it explores the biological activities of bromophenols, including their potential as enzyme inhibitors, and discusses their relevance in drug development. All quantitative data is presented in structured tables, and key experimental workflows and conceptual relationships are visualized using diagrams to facilitate understanding.

Physicochemical Properties

This compound, also known as m-Bromophenol, is a crystalline solid at room temperature that may appear as a liquid due to its low melting point.[1][2] It is characterized by the presence of a bromine atom at the meta-position relative to the hydroxyl group on the benzene (B151609) ring.[1] This substitution pattern influences its reactivity and physical properties. The compound is sparingly soluble in water but shows good solubility in organic solvents such as ethanol, ether, and chloroform.[1][3] It is also sensitive to light and should be stored accordingly.[4][5]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 591-20-8 | [1] |

| Molecular Formula | C₆H₅BrO | [1] |

| Molecular Weight | 173.01 g/mol | [1] |

| Appearance | Colorless to pale yellow crystalline solid or liquid | [1][2] |

| Melting Point | 28-33 °C | [6][7] |

| Boiling Point | 236 °C | [4][6] |

| Density | 1.63 g/cm³ | [1][4] |

| pKa | 9.03 | [4][8] |

| Vapor Pressure | 2.0 x 10⁻² mm Hg (estimated) | [8] |

| Refractive Index | 1.595-1.599 | [4][9] |

| Solubility | Sparingly soluble in water; soluble in ethanol, ether, chloroform, and alkali. | [1][3][8] |

Analytical Characterization

Accurate characterization of this compound is crucial for its application in research and development. The following sections detail the common analytical techniques and provide generalized experimental protocols.

Spectroscopic Methods

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, characteristic signals are observed in the aromatic region.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number and types of carbon atoms present.

Table 2: Typical ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR | ~7.10 (t), ~7.05 (m), ~7.00 (t), ~6.76 (m), ~5.45 (s, -OH) |

| ¹³C NMR | ~156.6, ~131.1, ~124.2, ~123.0, ~119.1, ~114.5 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Parameters (General):

-

Spectrometer: 300-600 MHz

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30)

-

Number of Scans: 16-32

-

Relaxation Delay (D1): 1-2 s

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30)

-

Number of Scans: 1024 or more

-

Relaxation Delay (D1): 2 s

-

-

-

Data Acquisition and Processing: Acquire the Free Induction Decay (FID) and process the data using appropriate software. Apply Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

IR spectroscopy is used to identify the functional groups present in this compound. Key absorptions include those for the O-H and C-Br bonds, as well as aromatic C-H and C=C stretching.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder mixture into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be collected and subtracted from the sample spectrum.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification. The mass spectrum will show the molecular ion peak and characteristic isotopic peaks due to the presence of bromine.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

-

GC-MS Parameters (General):

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).

-

Carrier Gas: Helium

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Chromatographic Methods

GC is a suitable technique for assessing the purity of this compound.

Experimental Protocol: Gas Chromatography (GC-FID)

The sample preparation and GC parameters can be similar to those used for GC-MS, with a Flame Ionization Detector (FID) used for detection. The retention time will be characteristic of this compound under the specific analytical conditions.

HPLC can also be used for the analysis of this compound, particularly for purity determination and quantification.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase or a compatible solvent to a known concentration.

-

HPLC Conditions (General):

-

Column: A reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where this compound has significant absorbance (e.g., 270-280 nm).

-

Injection Volume: 10-20 µL.

-

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the diazotization of 3-aminophenol (B1664112) followed by a Sandmeyer-type reaction with a bromide source.[4]

Experimental Protocol: Synthesis from 3-Aminophenol

-

Diazotization: Dissolve 3-aminophenol in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrobromic acid) and cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (B80452) in water dropwise while maintaining the low temperature.

-

Bromination (Sandmeyer Reaction): In a separate flask, prepare a solution of cuprous bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the cuprous bromide solution.

-

Work-up and Purification: After the reaction is complete, the mixture is typically subjected to steam distillation. The distillate containing this compound is then extracted with an organic solvent (e.g., ether). The organic extracts are combined, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or chromatography.

Biological Activity and Applications in Drug Development

This compound serves as a key building block in the synthesis of various pharmaceuticals.[9] It is a precursor to compounds with potential therapeutic applications, including anticancer and analgesic agents.[9] The broader class of bromophenols, many of which are derived from marine algae, exhibit a wide range of biological activities, including antioxidant, antimicrobial, and enzyme inhibitory effects.[1][5]

Enzyme Inhibition

Bromophenol derivatives have been shown to be potent inhibitors of several enzymes.[10] For example, certain bromophenols inhibit protein tyrosine phosphatase 1B (PTP1B), a target for the treatment of type 2 diabetes.[3] Others have demonstrated inhibitory activity against acetylcholinesterase and carbonic anhydrase, which are relevant targets for Alzheimer's disease and glaucoma, respectively.[11] While specific studies on this compound itself as an enzyme inhibitor are less common, its role as a synthetic intermediate for more complex, biologically active molecules is well-established.[12]

Signaling Pathways

Research on bromophenol derivatives has indicated their ability to modulate cellular signaling pathways. For instance, some bromophenols have been found to inhibit the proliferation and migration of cancer cells by modulating the β1-integrin/FAK signaling pathway.[9] The inhibition of PTP1B by certain bromophenols directly impacts insulin (B600854) signaling pathways.[13] While direct evidence for this compound modulating specific signaling pathways is limited in publicly available literature, its structural similarity to other biologically active phenols suggests potential for such interactions, warranting further investigation.

Conclusion

This compound (CAS 591-20-8) is a well-characterized chemical compound with defined physicochemical properties. Its structural features can be unequivocally confirmed through a combination of spectroscopic and chromatographic techniques. Standardized protocols for its synthesis are readily available, making it an accessible intermediate for various applications. The broader class of bromophenols demonstrates significant biological activities, particularly as enzyme inhibitors, highlighting the potential for derivatives of this compound in the development of novel therapeutic agents. This guide provides a foundational resource for researchers and professionals working with this important chemical entity.

References

- 1. asianpubs.org [asianpubs.org]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. benchchem.com [benchchem.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. benchchem.com [benchchem.com]

- 6. rtilab.com [rtilab.com]

- 7. repository.unar.ac.id [repository.unar.ac.id]

- 8. This compound(591-20-8) 1H NMR spectrum [chemicalbook.com]

- 9. Marine bromophenol bis (2,3-dibromo-4,5-dihydroxy-phenyl)-methane inhibits the proliferation, migration, and invasion of hepatocellular carcinoma cells via modulating β1-integrin/FAK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 12. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 13. Selectivity, cell permeability and oral availability studies of novel bromophenol derivative HPN as protein tyrosine phosphatase 1B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The In-Depth Mechanism of 3-Bromophenol as an Enzyme Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromophenol and its derivatives represent a class of compounds with significant and diverse biological activities. Notably, their role as enzyme inhibitors has garnered considerable attention within the scientific and drug development communities. These compounds have demonstrated inhibitory effects against a range of enzymes implicated in various physiological and pathological processes, highlighting their potential as lead structures for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the mechanism of action of this compound and its analogues as enzyme inhibitors, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.

Core-Mechanism of Action: Enzyme Inhibition

This compound and its derivatives exert their biological effects primarily through the inhibition of specific enzymes. The mechanism of this inhibition can vary depending on the target enzyme and the specific chemical structure of the bromophenol derivative. The primary modes of inhibition observed are competitive and non-competitive inhibition.

Quantitative Inhibition Data

The inhibitory potency of this compound derivatives has been quantified against several key enzymes. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values.

Table 1: Carbonic Anhydrase Inhibition by Bromophenol Derivatives [1][2]

| Compound/Derivative | Target Enzyme | Ki (nM) | Inhibition Type |

| Novel Bromophenol Derivatives (Range) | hCA I | 1.85 ± 0.58 to 5.04 ± 1.46 | Competitive |

| Novel Bromophenol Derivatives (Range) | hCA II | 2.01 ± 0.52 to 2.94 ± 1.31 | Competitive |

| Synthetic Bromophenol Derivatives (Range) | hCA I | 13,700 - 32,700 | Competitive |

| Synthetic Bromophenol Derivatives (Range) | hCA II | 650 - 1,260 | Competitive |

Table 2: Tyrosinase Inhibition by Bromophenol Derivatives [3]

| Compound/Derivative | Target Enzyme | IC50 (µM) | Inhibition Type |

| (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) | Mushroom Tyrosinase | 4.1 ± 0.6 | Competitive |

Table 3: Acetylcholinesterase (AChE) Inhibition by Bromophenol Derivatives

| Compound/Derivative | Target Enzyme | IC50 / Ki |

| Novel Bromophenol Derivatives | AChE | Ki: 6.54 ± 1.03 to 24.86 ± 5.30 nM |

| Organohalogen Chalcone Derivatives | AChE | Ki: 1.21–4.39 nM |

| Carbamate Derivatives | AChE | Ki: 12.0 ± 2.01 to 61.3 ± 2.59 nM |

Table 4: α-Glucosidase and Aldose Reductase Inhibition by Bromophenol Derivatives [4][5]

| Compound/Derivative | Target Enzyme | IC50 / Ki |

| Bromophenol Derivatives (Range) | α-Glucosidase | Ki: 43.62 ± 5.28 to 144.37 ± 16.37 nM |

| Bromophenol Derivatives (Range) | Aldose Reductase | Ki: 0.05 ± 0.01 to 1.13 ± 0.99 µM |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) | α-Glucosidase | IC50: 0.098 µM |

Table 5: Urease Inhibition by Bromophenol Derivatives

| Compound/Derivative | Target Enzyme | IC50 (µM) |

| Benzothiazole Derivatives | Urease | 6.01±0.23 to 21.07±0.77 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of enzyme inhibition. The following sections outline the key experimental protocols for determining the inhibitory activity of this compound derivatives.

Carbonic Anhydrase Inhibition Assay

This assay is based on the esterase activity of carbonic anhydrase (CA), where the enzyme catalyzes the hydrolysis of a substrate, and the product is monitored spectrophotometrically.

Materials:

-

Human or bovine erythrocyte Carbonic Anhydrase (CA)

-

p-Nitrophenyl acetate (B1210297) (p-NPA) as the substrate

-

Tris-HCl buffer (50 mM, pH 7.4-8.3)

-

Test bromophenol compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control

-

DMSO or acetonitrile (B52724) for dissolving compounds

-

96-well microplate and a microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the CA enzyme in cold Tris-HCl buffer.

-

Prepare a stock solution of p-NPA in acetonitrile or DMSO.

-

Prepare serial dilutions of the test bromophenol compounds and the positive control in the appropriate solvent.

-

-

Assay Setup (in a 96-well plate):

-

Blank: 180 µL Assay Buffer + 20 µL Substrate Solution.

-

Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution + 20 µL Substrate Solution.

-

Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.

-

Positive Control: 158 µL Assay Buffer + 2 µL of positive control dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.

-

-

Enzyme-Inhibitor Pre-incubation: Add the assay buffer, inhibitor/vehicle, and CA working solution to the respective wells. Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

-

Reaction Initiation and Measurement: Initiate the reaction by adding the substrate solution to all wells. Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.

-

Tyrosinase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome (B613829) by tyrosinase.

Materials:

-

Mushroom Tyrosinase

-

L-DOPA as the substrate

-

Sodium phosphate (B84403) buffer (50 mM, pH 6.8)

-

Test bromophenol compounds and a known tyrosinase inhibitor (e.g., Kojic acid) as a positive control

-

96-well microplate and a microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of mushroom tyrosinase in sodium phosphate buffer.

-

Prepare a stock solution of L-DOPA in sodium phosphate buffer.

-

Prepare serial dilutions of the test bromophenol compounds and the positive control.

-

-

Assay Setup (in a 96-well plate):

-

Add 20 µL of the test compound/control solution to the wells.

-

Add 140 µL of sodium phosphate buffer.

-

Add 20 µL of the tyrosinase solution.

-

-

Enzyme-Inhibitor Pre-incubation: Incubate the plate at 25°C for 10 minutes.

-

Reaction Initiation and Measurement: Add 20 µL of the L-DOPA solution to each well to start the reaction. Measure the absorbance at 492 nm at regular time intervals.

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition and the IC50 value as described for the carbonic anhydrase assay.

-

Kinetic analysis using Lineweaver-Burk plots with varying substrate and inhibitor concentrations can be used to determine the mode of inhibition.

-

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is based on the reaction of thiocholine, a product of acetylthiocholine (B1193921) hydrolysis by AChE, with DTNB to produce a colored product.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Sodium phosphate buffer (0.1 M, pH 8.0)

-

Test bromophenol compounds and a known AChE inhibitor (e.g., Galantamine) as a positive control

-

96-well microplate and a microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare stock solutions of AChE, ATCI, and DTNB in the sodium phosphate buffer.

-

Prepare serial dilutions of the test bromophenol compounds and the positive control.

-

-

Assay Setup (in a 96-well plate):

-

Add 25 µL of ATCI solution to each well.

-

Add 125 µL of DTNB solution.

-

Add 50 µL of the test compound/control solution.

-

Add 25 µL of the buffer.

-

-

Reaction Initiation and Measurement: Initiate the reaction by adding 25 µL of the AChE solution to each well. Immediately measure the absorbance at 412 nm at regular intervals for a set period.

-

Data Analysis:

-

Calculate the reaction rates and percentage of inhibition as previously described.

-

Determine the IC50 values.

-

Perform kinetic studies with varying substrate and inhibitor concentrations to elucidate the mechanism of inhibition.

-

Signaling Pathway Modulation

Certain bromophenol derivatives have been shown to modulate intracellular signaling pathways, contributing to their biological effects, particularly in the context of cancer. One such pathway is the β1-integrin/FAK signaling cascade.

β1-Integrin/FAK Signaling Pathway

The binding of the extracellular matrix (ECM) to β1-integrin receptors triggers a signaling cascade that plays a crucial role in cell survival, proliferation, and migration. Focal Adhesion Kinase (FAK) is a key downstream effector of β1-integrin. The inhibition of this pathway by bromophenol derivatives can lead to anti-cancer effects.

References

- 1. Synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of some bromophenols on human carbonic anhydrase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antidiabetic potential: In vitro inhibition effects of bromophenol and diarylmethanones derivatives on metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Bromophenol: Properties and Synthetic Applications

This guide provides essential information on the molecular properties of 3-Bromophenol and a detailed experimental protocol for a common synthetic transformation, the Williamson ether synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Data

This compound, a substituted aromatic compound, serves as a versatile intermediate in organic synthesis. Its fundamental molecular properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrO | [1][2][3][4] |

| Molecular Weight | 173.01 g/mol | [1][4][5] |

| Alternate Formula | BrC₆H₄OH | [5] |

| CAS Number | 591-20-8 | [2][3][5] |

Synthetic Protocol: Williamson Ether Synthesis of this compound Derivatives

The Williamson ether synthesis is a robust and widely used method for preparing ethers. This protocol details the synthesis of an n-pentyl ether derivative of this compound, illustrating a typical application of this reaction.

Reaction Principle: The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. Initially, the phenolic proton of this compound is abstracted by a base to form the more nucleophilic phenoxide ion. This ion then attacks the primary alkyl halide, displacing the halide to form the ether product.

Experimental Protocol:

Materials:

-

This compound

-

Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Diethyl ether

-

Water

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a reaction vessel, dissolve 5.0 g of this compound in 60 mL of dimethylformamide.

-

To this solution, add 6.0 g of potassium carbonate, which acts as the base.

-

Add 4.3 mL of 1-bromopentane to the mixture.

-

Heat the reaction mixture to 60°C for 6 hours.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Dilute the filtrate with diethyl ether and wash sequentially with water and brine to remove residual DMF and other water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product as an oil.

-

Purify the crude oil by column chromatography over silica gel, eluting with a 3:2 hexane:ether mixture to yield the pure 3-bromo-n-pentyl ether.[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Williamson ether synthesis of a this compound derivative.

Caption: Workflow for the Williamson Ether Synthesis of a this compound derivative.

References

3-Bromophenol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the physical and chemical properties of 3-Bromophenol, a key intermediate in various fields of chemical synthesis. The information is presented to support research and development activities, with a focus on data clarity and practical experimental guidance.

Core Physical and Chemical Properties

This compound, also known as m-bromophenol, is a substituted aromatic compound. It presents as a solid or liquid with a low melting point, ranging in appearance from colorless to a pale yellow or brownish hue.[1][2] It is characterized by a phenolic odor.[2] This compound is stable under normal laboratory conditions but is sensitive to light.[1][2]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅BrO | [1][3] |

| Molecular Weight | 173.01 g/mol | [1][3][4] |

| CAS Number | 591-20-8 | [1][2][5] |

| Melting Point | 28-33 °C | [4][5][6] |

| Boiling Point | 235-236.5 °C | [1][4][5] |

| Density | ~1.63 g/cm³ | [1][5][7] |

| pKa | 9.03 (at 25 °C) | [1][4] |

| LogP (Octanol/Water Partition Coefficient) | 2.63 | [4] |

| Flash Point | >110 °C (>230 °F) | [4][8] |

| Refractive Index | 1.595-1.599 | [1][8] |

Solubility Profile

This compound exhibits the following solubility characteristics:

| Solvent | Solubility | Reference(s) |

| Water | Insoluble/Slightly Soluble | [1][2] |

| Ethanol | Soluble | [1][4] |

| Ether | Soluble | [1][4] |

| Chloroform | Soluble | [1][4] |

| Carbon Tetrachloride | Slightly Soluble | [4] |

| Alkali | Soluble | [4] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

Infrared (IR) Spectroscopy

The IR spectrum indicates the functional groups present in this compound.

Chemical Properties and Reactivity

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of its hydroxyl group and the bromo-substituted aromatic ring.[2][5] It participates in a variety of reactions, making it a valuable building block for pharmaceuticals, agrochemicals, and dyes.[1][2][5]

Key reactions include:

-

Etherification (Williamson Ether Synthesis): The phenolic hydroxyl group can be deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.

-

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.

-

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling): The carbon-bromine bond can participate in cross-coupling reactions to form new carbon-carbon bonds. This is a powerful method for constructing biaryl compounds.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Synthesis of this compound via Diazotization of 3-Aminophenol (B1664112)

This is a common laboratory-scale synthesis of this compound.[1]

Materials:

-

3-Aminophenol

-

Sulfuric Acid (concentrated)

-

Sodium Nitrite (B80452)

-

Cuprous Bromide

-

Hydrobromic Acid

-

Diethyl Ether

-

Sodium Chloride

-

Anhydrous Magnesium Sulfate

Procedure:

-

Diazotization: Dissolve 3-aminophenol in a cooled solution of sulfuric acid in water (below 10 °C). Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the low temperature.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of cuprous bromide in hydrobromic acid. Add the freshly prepared diazonium salt solution dropwise to the cuprous bromide solution.

-

Hydrolysis and Isolation: Gently heat the reaction mixture to hydrolyze the intermediate. After cooling, perform a steam distillation.

-

Extraction: Saturate the distillate with sodium chloride and extract with diethyl ether.

-

Drying and Purification: Dry the combined ether extracts over anhydrous magnesium sulfate. Filter and remove the ether by distillation. The crude this compound is then purified by vacuum distillation.

Caption: Synthesis of this compound from 3-Aminophenol.

Williamson Ether Synthesis of 3-Pentyloxyphenol

The following is a representative protocol for the etherification of this compound.

Materials:

-

This compound

-

Potassium Carbonate

-

Dimethylformamide (DMF)

-

Diethyl Ether

-

Water

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5-2.0 eq) and 1-bromopentane (1.1-1.2 eq).

-

Reaction: Heat the mixture at 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter. Dilute the filtrate with diethyl ether.

-

Extraction: Wash the ether solution successively with water and brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caption: Williamson Ether Synthesis with this compound.

Suzuki Coupling of this compound with Phenylboronic Acid

This protocol outlines a general procedure for the Suzuki coupling reaction.

Materials:

-

This compound

-

Phenylboronic Acid

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

-

Solvent (e.g., Toluene/Water or Dioxane/Water)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel

Procedure:

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), the palladium catalyst (e.g., 1-5 mol%), and the base (2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) several times.

-

Solvent Addition: Add the degassed solvent system.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC.

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Extraction and Drying: Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Purification: Filter, concentrate the solvent under reduced pressure, and purify the crude product by flash column chromatography on silica gel.

Caption: Simplified Catalytic Cycle of Suzuki Coupling.

Safety and Handling

This compound is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. Store in a tightly closed container in a cool, dry place away from light and incompatible substances such as oxidizing agents.[2]

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of a wide array of molecules with biological activity. Its utility stems from the ability to introduce a substituted phenolic moiety into a target structure. It is a precursor for the synthesis of pharmaceuticals, including analgesics and anti-tuberculosis drugs, as well as agrochemicals and dyes.[1] The reactivity of both the hydroxyl group and the bromine atom allows for diverse synthetic transformations, making it a valuable tool for medicinal chemists and drug development professionals in the creation of novel compounds.[5][6]

References

- 1. The Williamson Ether Synthesis [cs.gordon.edu]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents [patents.google.com]

- 4. cactus.utahtech.edu [cactus.utahtech.edu]

- 5. prepchem.com [prepchem.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. CN102060717A - The synthetic method of 3-amino-4-bromophenol - Google Patents [patents.google.com]

- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]

A Technical Guide to the Solubility of 3-Bromophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 3-bromophenol in various organic solvents. Understanding the solubility of this key chemical intermediate is crucial for its application in pharmaceutical synthesis, agrochemical development, and as a building block in organic chemistry. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and offers a logical workflow for this process.

Introduction to this compound

This compound (CAS No: 591-20-8) is an aromatic organic compound with the chemical formula C₆H₅BrO.[1] It presents as a solid at room temperature and is characterized by a phenyl ring substituted with both a hydroxyl (-OH) and a bromine (-Br) group at the meta position. This structure imparts a moderate polarity to the molecule, which significantly influences its solubility profile. The compound is a versatile reagent in organic synthesis, serving as a precursor in the manufacturing of pharmaceuticals, dyes, and agrochemicals.[2][3]

Solubility of this compound: A Qualitative and Quantitative Overview

Data Presentation

The following table summarizes the known solubility characteristics of this compound in various organic solvents.

| Solvent | Chemical Formula | Type | Solubility | Source |

| Ethanol | C₂H₅OH | Polar Protic | Soluble / Very Soluble | [1][2][3] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble / Very Soluble | [1][2][3] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble | [1][3] |

| Carbon Tetrachloride | CCl₄ | Nonpolar | Slightly Soluble | [1] |

| Alcohol | R-OH | Polar Protic | Soluble | [3] |

| Alkali (e.g., NaOH aq.) | - | Aqueous Basic | Soluble | [1] |

| Water | H₂O | Polar Protic | 23 g/L (at 25 °C) |

Experimental Protocol for Determining the Solubility of this compound

For researchers requiring precise quantitative solubility data, the isothermal shake-flask method is a reliable and widely accepted technique.[4] The following protocol provides a step-by-step guide for its implementation.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (B75204) (e.g., 10 mL)

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the this compound to sublime or decompose.

-

Once the solvent is completely removed, reweigh the vial containing the solid this compound residue.

-

Calculate the solubility based on the mass of the dissolved solid and the mass or volume of the solvent used.

-

-

Chromatographic or Spectroscopic Analysis (for volatile solvents):

-

Accurately dilute the filtered saturated solution with a known volume of the appropriate solvent in a volumetric flask.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometry) to determine the concentration of this compound.

-

Calculate the solubility from the determined concentration and the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or mole fraction (χ).

-

Record the temperature at which the solubility was determined.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is limited in the public domain, its qualitative solubility is well-established, indicating good solubility in common polar organic solvents like ethanol, diethyl ether, and chloroform. For applications requiring precise solubility values, the provided detailed experimental protocol based on the isothermal shake-flask method offers a robust and reliable approach. This guide serves as a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling a more informed use of this compound in their work.

References

The Versatility of 3-Bromophenol in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromophenol, a halogenated aromatic organic compound, has emerged as a crucial building block and versatile intermediate in the field of medicinal chemistry. Its unique structural features, including the presence of a hydroxyl group and a bromine atom on the phenyl ring, provide reactive sites for a variety of chemical transformations. This allows for the synthesis of a diverse array of derivatives with significant therapeutic potential. This technical guide delves into the core applications of this compound in drug discovery and development, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. The strategic incorporation of the this compound moiety has led to the development of compounds with a wide spectrum of biological activities, including anticancer, antioxidant, enzyme inhibitory, and analgesic properties.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative data on the biological activities of various derivatives synthesized using this compound as a starting material or key intermediate.

Table 1: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate) | K562 (Leukemia) | Inhibited viability to 35.27% at 10 µM | [1] |

| 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene | HaCaT (Keratinocytes) | Ameliorated H2O2-induced oxidative damage | [1] |

| 3-bromo-2,6-dihydroxyacetophenone | HEK-293 (Human embryonic kidney) | 31.1 | [2] |

| Hybrid of bromophenol and indolin-2-one (Compound 17a) | A549 (Lung) | 2.51 | [3] |

| Bel7402 (Liver) | 2.93 | [3] | |

| HepG2 (Liver) | 3.15 | [3] | |

| HCT116 (Colon) | 1.89 | [3] | |

| Caco2 (Colon) | 2.33 | [3] | |

| Bromophenol derivatives (unspecified) | A549, BGC-823, MCF-7, HCT-8 | 1.8 - 3.8 nM | [4] |

| Bel7402 (Hepatoma) | 4.8 - 7.4 nM | [4] |

Table 2: Enzyme Inhibitory Activity of this compound Derivatives

| Enzyme Target | Compound Series/Derivative | IC50 / Ki | Reference |

| Acetylcholinesterase (AChE) | Novel Bromophenol Derivatives (Series 1) | Ki: 6.54 ± 1.03 to 24.86 ± 5.30 nM | [5] |

| Butyrylcholinesterase (BChE) | Novel Bromophenol Derivatives | Ki: 5.11 - 23.95 nM | [3] |

| Carbonic Anhydrase I (hCA I) | Novel Bromophenol Derivatives | Ki: 2.53 ± 0.25 to 25.67 ± 4.58 nM | [5] |

| Carbonic Anhydrase II (hCA II) | Novel Bromophenol Derivatives | Ki: 1.63 ± 0.11 to 15.05 ± 1.07 nM | [5] |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 3,4-dibromo-5-(methoxymethyl)-1,2-benzenediol | IC50: 3.4 µM | [6] |

| 2-methyl-3-(2,3-dibromo-4,5-dihydroxy)-propylaldehyde | IC50: 4.5 µM | [6] | |

| 3-(2,3-dibromo-4,5-dihydroxy-phenyl)-4-bromo-5,6-dihydroxy-1,3-dihydroiso-benzofuran | IC50: 2.8 µM | [6] | |

| Highly brominated derivative (4g) | IC50: 0.68 µM | [7] | |

| Hybrid of bromophenol and saccharide (10a) | IC50: 199 nM | [8] |

Table 3: Antioxidant Activity of this compound Derivatives

| Assay | Compound/Derivative | IC50 / Activity | Reference |

| DPPH Radical Scavenging | 2,3,5′-tribromo-3′,4,4′,5-tetrahydroxy-diphenylmethane | 30.4 µM | [9] |

| 3,4-dibromo-5-(methoxymethyl)benzene-1,2-diol | 9.6 µM | [9] | |

| ABTS Radical Scavenging | 2,3,5′-tribromo-3′,4,4′,5-tetrahydroxy-diphenylmethane | TEAC: 2.8 mM | [9] |

| 3,4-dibromo-5-(methoxymethyl)benzene-1,2-diol | TEAC: 2.8 mM | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and biological evaluation of this compound derivatives.

Synthesis Protocol: Preparation of a Bioactive Salicylanilide (B1680751) Derivative

This protocol describes a representative synthesis of a 3,5-dibromosalicylanilide, a class of compounds known for their anticancer and antimicrobial properties, starting from this compound.

Step 1: Bromination of this compound to 3,5-Dibromophenol (B1293799)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser, dissolve this compound (1 equivalent) in glacial acetic acid.

-

Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise with constant stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Pour the reaction mixture into a beaker containing ice water. The crude 3,5-dibromophenol will precipitate.

-

Purification: Filter the precipitate, wash thoroughly with cold water, and recrystallize from ethanol (B145695) to obtain pure 3,5-dibromophenol.

Step 2: Carboxylation of 3,5-Dibromophenol to 3,5-Dibromosalicylic Acid (Kolbe-Schmitt Reaction)

-

Sodium Salt Formation: In a dry flask, react 3,5-dibromophenol (1 equivalent) with sodium hydroxide (B78521) (1 equivalent) in a suitable solvent like methanol (B129727) to form the sodium salt. Evaporate the solvent to obtain the dry sodium 3,5-dibromophenoxide.

-

Carboxylation: Place the dry sodium salt in an autoclave. Pressurize the autoclave with carbon dioxide to 4-7 atm and heat to 120-140 °C for 4-6 hours.

-

Work-up: After cooling, dissolve the reaction mixture in water and acidify with dilute hydrochloric acid to precipitate the 3,5-dibromosalicylic acid.

-

Purification: Filter the crude product, wash with cold water, and recrystallize from aqueous ethanol.

Step 3: Amide Coupling to form 3,5-Dibromo-N-phenyl-2-hydroxybenzamide (a Salicylanilide)

-

Acid Chloride Formation: In a round-bottom flask, treat 3,5-dibromosalicylic acid (1 equivalent) with thionyl chloride (1.2 equivalents) in an inert solvent like toluene. Heat the mixture under reflux until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3,5-dibromosalicyloyl chloride.

-

Coupling Reaction: Dissolve the crude acid chloride in a dry, inert solvent such as dichloromethane. Cool the solution in an ice bath and add aniline (B41778) (1 equivalent) and a base like triethylamine (B128534) (1.1 equivalents) dropwise with stirring.

-

Reaction: Allow the reaction to proceed at room temperature for 2-4 hours.

-

Work-up: Wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Evaporate the solvent and purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield the final salicylanilide derivative.

Biological Assay Protocols

1. MTT Assay for Anticancer Activity

This assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

-

Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[10]

-

Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the bromophenol derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for another 48-72 hours.[3]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[3]

-

IC50 Determination: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.[3]

2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity and its inhibition.

-

Reaction Mixture Preparation: In each well of a 96-well plate, add 140 µL of 0.1 M phosphate (B84403) buffer (pH 8.0), 10 µL of the bromophenol derivative solution, and 10 µL of AChE solution (1 U/mL).

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes.

-

Addition of DTNB: Add 10 µL of 10 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to each well.

-

Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of 14 mM acetylthiocholine (B1193921) iodide to each well.

-

Incubation and Measurement: Shake the plate for 1 minute and then incubate for 10 minutes at 25°C.

-

Stopping the Reaction: Add 20 µL of 5% SDS to each well to stop the reaction.

-

Absorbance Reading: Measure the absorbance at 412 nm using a microplate reader.

3. Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This colorimetric assay measures the enzymatic activity of PTP1B.

-

Reagent Preparation: Prepare assay buffer, a solution of recombinant human PTP1B, and a working solution of the substrate p-nitrophenyl phosphate (pNPP).

-

Assay Procedure:

-

Add 10 µL of serially diluted bromophenol derivative or control inhibitor to the wells of a 96-well microplate.

-

Add 80 µL of the diluted PTP1B enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of the pNPP working solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 405 nm using a microplate reader.[11]

-

4. Cellular Reactive Oxygen Species (ROS) Generation Assay (DCFH-DA Method)

This assay measures the level of intracellular ROS.

-

Cell Seeding: Seed adherent cells in a 24-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with the bromophenol derivative for the desired time.

-

DCFH-DA Staining:

-

Prepare a working solution of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

-

Remove the treatment medium and wash the cells.

-

Add the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes.

-

Wash the cells to remove excess probe.

-

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~530 nm.

Mandatory Visualization

Signaling Pathway Diagram

Caption: ROS-mediated apoptotic pathway induced by this compound derivatives.

Experimental Workflow Diagram

Caption: General workflow for drug discovery using this compound as a scaffold.

Conclusion

This compound stands as a testament to the power of halogenated scaffolds in medicinal chemistry. Its utility as a synthetic intermediate has enabled the creation of a vast chemical space of derivatives with potent and diverse biological activities. The data and protocols presented in this guide underscore the significant contributions of this compound to the development of novel therapeutic agents, particularly in the areas of oncology, neurodegenerative diseases, and metabolic disorders. The continued exploration of structure-activity relationships and mechanisms of action of this compound-containing molecules holds great promise for the future of drug discovery and the development of next-generation therapeutics. Researchers are encouraged to utilize the information provided herein as a foundation for their own investigations into the vast potential of this versatile chemical entity.

References

- 1. benchchem.com [benchchem.com]

- 2. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. [PTP1B inhibitory activities of bromophenol derivatives from algae] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and evaluation of the hybrid of bromophenol and saccharide as potent and selective protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acgpubs.org [acgpubs.org]

- 10. Synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Double-Edged Sword: An In-depth Technical Guide to the Biological Activity of Halogenated Phenols

For Researchers, Scientists, and Drug Development Professionals

Halogenated phenols, a class of aromatic compounds characterized by a hydroxyl group and one or more halogen atoms attached to a benzene (B151609) ring, exhibit a wide spectrum of biological activities. Their unique physicochemical properties, conferred by the presence and position of halogen substituents, lead to a diverse range of interactions with biological systems. This technical guide provides a comprehensive overview of the antimicrobial, antioxidant, and cytotoxic activities of halogenated phenols, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows. The strategic introduction of halogens can significantly enhance the bioactivity of phenolic compounds.[1][2]

Antimicrobial and Antibiofilm Activity

Halogenated phenols are potent antimicrobial agents, effective against a broad range of bacteria and fungi.[3][4] Their mechanism of action often involves disruption of cell membrane integrity, leading to cell lysis, and the inhibition of essential metabolic pathways.[5][6] For instance, the widely used antimicrobial triclosan (B1682465) specifically targets and inhibits the enoyl-acyl carrier protein reductase (ENR), an essential enzyme in bacterial fatty acid synthesis.[5][6] This inhibition disrupts cell membrane production, ultimately leading to bacterial cell death.[5] Some halogenated phenols, such as 2,4,6-triiodophenol (B146134) (2,4,6-TIP), have also been shown to repress the expression of key virulence and biofilm-related genes.[3]

Quantitative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentrations (MIC) of various halogenated phenols against different microorganisms.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2,4,6-Triiodophenol (2,4,6-TIP) | Staphylococcus aureus | 5 | [3] |

| 4-Chlorothymol | Staphylococcus aureus | 6 times more active than thymol | [7] |

| 4-Chlorothymol | Staphylococcus epidermidis | 6 times more active than thymol | [7] |

| 4-Chlorothymol | Candida albicans | 6 times more active than thymol | [7] |

| Purpuroine I | Streptococcus pneumoniae | IC50 18.06 ± 0.76 | [8] |

| Bromophycoic acid A | Methicillin-resistant S. aureus | 1.6 | [8] |

| Bromophycoic acid A | Vancomycin-resistant Enterococcus faecium | 6.3 | [8] |

| Bromophycoic acid E | Vancomycin-resistant Enterococcus faecium | 1.6 | [8] |

Cytotoxicity and Associated Signaling Pathways

The cytotoxic effects of halogenated phenols are of significant interest, particularly in the context of cancer research and environmental toxicology. Pentachlorophenol (B1679276) (PCP) and its primary metabolite, tetrachlorohydroquinone (B164984) (TCHQ), have been shown to induce cytotoxicity through the generation of reactive oxygen species (ROS).[3][9] This oxidative stress can trigger various signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which can lead to either apoptosis or necrosis depending on the cellular context and the level of stress.[3][10] Specifically, high doses of TCHQ can cause sustained activation of the extracellular signal-regulated kinase (ERK), a component of the MAPK pathway, leading to necrotic cell death.[3][10]

Furthermore, PCP has been demonstrated to induce caspase-mediated apoptosis in human pancreatic cancer cells.[11] This process is associated with the inhibition of the pro-survival protein kinase CK2 and the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[11] The inhibition of NF-κB nuclear translocation and the activation of the JNK-mediated stress response are key events in PCP-induced apoptosis.[11]

Quantitative Cytotoxicity Data

The following table presents the half-maximal inhibitory concentrations (IC50) of various halogenated phenols in different cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| 2,4-Dibromophenol (B41371) | PC12 cells (Voltage-dependent calcium channels) | 45 ± 32 | [1][12] |

| 2,4,6-Tribromophenol (B41969) | PC12 cells (Voltage-dependent calcium channels) | 28 ± 19 | [1][12] |

| 2,4-Dibromophenol | PC12 cells (Whole cell outward currents) | 41 ± 9 | [1][12] |

| 2,4,6-Tribromophenol | In vitro estrogen receptor transcriptional activity | 4-14 | [13] |

| 2,4,6-Tribromophenol | In vitro androgen receptor transcriptional activity | 4-14 | [13] |

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to donate a hydrogen atom or an electron to neutralize free radicals.[8] Halogenation can modulate this antioxidant capacity. The evaluation of antioxidant activity is crucial for understanding the potential therapeutic applications of these compounds in mitigating oxidative stress-related diseases.

Quantitative Antioxidant Activity Data

The antioxidant capacity of halogenated phenols can be assessed using various assays, with results often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as the concentration required for 50% radical scavenging (IC50).

| Compound/Extract | Assay | Result | Reference |

| Methanolic extracts of various Greek plants | DPPH | IC50 values ranged from 7.2 to 39.0 μg/mL | [14] |

Endocrine Disrupting Effects

A significant area of concern regarding halogenated phenols is their potential to act as endocrine disrupting chemicals (EDCs).[15] Due to their structural similarity to endogenous hormones, some halogenated phenols can interfere with the endocrine system by interacting with nuclear receptors and hormone transport proteins.[15][16] For example, certain halogenated bisphenol A (BPA) analogs can bind to and activate peroxisome proliferator-activated receptor alpha (PPARα).[16] Additionally, 2,4,6-tribromophenol (TBP) has been shown to bind to the thyroid hormone transport protein transthyretin, potentially disrupting thyroid hormone signaling.[13] TBP can also interfere with the thyroid hormone system by regulating the expression of genes responsible for thyroid hormone homeostasis.[17]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of halogenated phenols.

Materials:

-

Test compound (halogenated phenol)

-

Bacterial or fungal strain

-

Sterile 96-well microtiter plate

-

Mueller-Hinton Broth (MHB) or appropriate growth medium

-

Bacterial inoculum standardized to 0.5 McFarland

-

Spectrophotometer or microplate reader

-

Iodonitrotetrazolium chloride (INT) solution (optional, for visual assessment)

Procedure:

-

Prepare a stock solution of the halogenated phenol (B47542) in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the wells of the 96-well plate using MHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to the appropriate final concentration (typically ~5 x 10^5 CFU/mL).

-

Inoculate each well (except for negative controls) with the standardized bacterial suspension.

-

Include positive controls (broth + inoculum, no compound) and negative controls (broth only) on each plate.

-

Incubate the plate at 37°C for 16-24 hours.[18]

-

Determine the MIC by observing the lowest concentration of the compound that inhibits visible growth (turbidity). This can be done visually or by measuring the optical density at 600 nm.

-

Optionally, add an indicator like INT to aid in the visual determination of bacterial growth.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol describes a common method for evaluating the antioxidant activity of halogenated phenols.

Materials:

-

Test compound (halogenated phenol)

-

DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol)

-

Methanol or ethanol

-

96-well microplate or cuvettes

-

Spectrophotometer or microplate reader

-

Trolox or Ascorbic Acid (as a positive control)

Procedure:

-

Prepare a stock solution of the halogenated phenol in a suitable solvent.

-

Create a series of dilutions of the test compound and the positive control.

-

Add a specific volume of each dilution to the wells of the microplate or cuvettes.

-

Add the DPPH working solution to each well and mix thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.[8][19]

-

Measure the absorbance at approximately 517 nm.[8]

-

A blank control containing only the solvent and the DPPH solution should be included.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

This protocol details the MTT assay for assessing the cytotoxic effects of halogenated phenols on cultured cells.

Materials:

-

Test compound (halogenated phenol)

-

Cultured cells (e.g., cancer cell line or normal cell line)

-

96-well cell culture plate

-

Complete cell culture medium

-

MTT solution (typically 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the halogenated phenol for a specified exposure period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After the incubation period, remove the treatment medium and add MTT solution to each well.

-

Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[20][21]

-

Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Mix thoroughly to ensure complete solubilization.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.[20][21]

-

Cell viability is typically expressed as a percentage of the untreated control.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by halogenated phenols.

Experimental Workflows

The following diagrams provide a visual representation of the key experimental workflows.

References

- 1. epic.awi.de [epic.awi.de]

- 2. Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ROS-triggered signaling pathways involved in the cytotoxicity and tumor promotion effects of pentachlorophenol and tetrachlorohydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Triclosan? [synapse.patsnap.com]

- 6. academic.oup.com [academic.oup.com]

- 7. turkjps.org [turkjps.org]

- 8. benchchem.com [benchchem.com]

- 9. Oral administration of pentachlorophenol impairs antioxidant system, inhibits enzymes of brush border membrane, causes DNA damage and histological changes in rat intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Pentachlorophenol Metabolite Tetrachlorohydroquinone Induces Massive ROS and Prolonged p-ERK Expression in Splenocytes, Leading to Inhibition of Apoptosis and Necrotic Cell Death | PLOS One [journals.plos.org]

- 11. Cytotoxic effects exerted by pentachlorophenol by targeting nodal pro-survival signaling pathways in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The marine secondary metabolites 2,4-dibromophenol and 2,4,6-tribromophenol differentially modulate voltage dependent ion currents in neuroendocrine (PC12) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. Endocrine Disruptor Chemicals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2,4,6-Tribromophenol Interferes with the Thyroid Hormone System by Regulating Thyroid Hormones and the Responsible Genes in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. acmeresearchlabs.in [acmeresearchlabs.in]

- 19. mdpi.com [mdpi.com]

- 20. Bioactivity guided isolation and identification of phenolic compounds from Citrus aurantium L. with anti-colorectal cancer cells activity by UHPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolism of Bromobenzene to 3-Bromophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the metabolic pathways leading to the formation of 3-bromophenol from bromobenzene (B47551), a well-studied hepatotoxicant. The metabolism of bromobenzene is a classic example of metabolic activation, where enzymatic processes convert a relatively inert xenobiotic into reactive intermediates that can elicit cellular damage. This document details the enzymatic processes, key intermediates, and the toxicological implications of this metabolic route. Particular focus is given to the "sulfur-series pathway," a less direct route to phenol (B47542) formation involving glutathione (B108866) conjugation and subsequent biotransformation. This guide also includes quantitative data on metabolite formation, detailed experimental protocols for in vitro studies, and visualizations of the relevant metabolic and signaling pathways.

Introduction